SC 53116 Hydrochloride
Overview
Description
SC-53116 Hydrochloride is a 5-HT4 receptor partial agonist . It has been shown to ameliorate scopolamine-induced impairment in learning in rats at a dose of 10 μg/rat i.c.v and increase population spike amplitude in the CA1 and CA3 fields of the hippocampus at the same concentration .
Molecular Structure Analysis
The molecular structure of SC-53116 Hydrochloride is represented by the empirical formula C16H22ClN3O2 · HCl · xH2O . The exact mass is 377.13 and the molecular weight is 378.290 . The elemental analysis shows that it contains Carbon (50.80%), Hydrogen (6.66%), Chlorine (18.74%), Nitrogen (11.11%), and Oxygen (12.69%) .Physical And Chemical Properties Analysis
SC-53116 Hydrochloride is a white to yellow to brown powder . It is soluble in water at a concentration of 10 mg/mL . The storage temperature is 2-8°C .Scientific Research Applications
- Additionally, it increased population spike amplitude in the CA1 and CA3 fields of the hippocampus at the same concentration .
- The influence of diabetic hyperglycemia on solid gastric emptying in rats was examined using SC-53116 .
Neuropharmacology and Learning Enhancement
Gastrointestinal Motility and Diabetes
Proteomics Research
Mechanism of Action
Target of Action
SC 53116 Hydrochloride, also known as SC-53116 HCl, is a selective agonist of the serotonin 5-HT4 receptor subtype . The 5-HT4 receptor is a part of the serotonin receptor family that binds serotonin, a neurotransmitter believed to play a role in various functions including mood, appetite, and sleep .
Mode of Action
As a partial agonist, SC-53116 HCl binds to the 5-HT4 receptors, mimicking the action of serotonin by activating these receptors . This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological responses .
Biochemical Pathways
The activation of 5-HT4 receptors by SC-53116 HCl can lead to various downstream effects. For instance, it has been shown to ameliorate scopolamine-induced impairment in learning in rats . This suggests that SC-53116 HCl may influence the biochemical pathways involved in learning and memory.
Result of Action
The activation of 5-HT4 receptors by SC-53116 HCl has been shown to increase population spike amplitude in the CA1 and CA3 fields of the hippocampus . This suggests that SC-53116 HCl may enhance neuronal excitability, which could potentially improve cognitive functions such as learning and memory .
properties
IUPAC Name |
4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDAUMNWKAMIX-LPJGFKLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858386 | |
Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
SC 53116 Hydrochloride | |
CAS RN |
146388-57-0, 879208-42-1 | |
Record name | Benzamide, 4-amino-5-chloro-N-[[(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxy-, hydrochloride (1:1), rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=146388-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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